molecular formula C7H4Br2N2 B1429473 5-(Dibromomethyl)pyridine-2-carbonitrile CAS No. 1379354-76-3

5-(Dibromomethyl)pyridine-2-carbonitrile

Cat. No.: B1429473
CAS No.: 1379354-76-3
M. Wt: 275.93 g/mol
InChI Key: VRWSHCSJIMRNQG-UHFFFAOYSA-N
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Description

5-(Dibromomethyl)pyridine-2-carbonitrile is a halogenated pyridine derivative characterized by a dibromomethyl group (-CHBr₂) at the 5-position and a cyano group (-CN) at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its dibromomethyl group enhances electrophilic reactivity, enabling participation in nucleophilic substitution, cross-coupling, and cycloaddition reactions .

Properties

IUPAC Name

5-(dibromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWSHCSJIMRNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dibromomethyl)pyridine-2-carbonitrile typically involves the bromination of 5-methylpyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the methyl group. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Dibromomethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dibromomethyl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dibromomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The dibromomethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 5-(dibromomethyl)pyridine-2-carbonitrile, emphasizing differences in substituents, reactivity, and applications.

Compound Name Structure Key Features Applications/Reactivity Reference
This compound 5-(CHBr₂)-pyridine-2-CN - High electrophilicity due to Br atoms.
- Potential for double substitution or elimination reactions.
- Intermediate in drug synthesis (e.g., GLUT1 inhibitors, kinase inhibitors).
5-(Bromomethyl)pyridine-2-carbonitrile 5-(CH₂Br)-pyridine-2-CN - Single Br atom reduces steric hindrance.
- Reacts via SN2 mechanisms.
- Precursor for antimetabolites (e.g., compound 55a in GLUT1 inhibitor synthesis).
5-(Chloromethyl)pyridine-2-carbonitrile 5-(CH₂Cl)-pyridine-2-CN - Cl atom offers lower reactivity than Br.
- Cost-effective for large-scale synthesis.
- Pharma intermediate (e.g., molidustat, topiroxostat).
5-Bromo-6-methyl-2-pyridinecarbonitrile 5-Br-6-CH₃-pyridine-2-CN - Methyl group increases steric bulk.
- Bromine directs regioselective coupling.
- Model substrate for mechanistic studies.
- Used in agrochemical intermediates.
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile 5-NCS-3-CF₃-pyridine-2-CN - Isothiocyanato group enables thiourea formation.
- CF₃ enhances metabolic stability.
- Key intermediate in kinase inhibitor synthesis (e.g., PD-1/PD-L1 immunomodulators).

Biological Activity

5-(Dibromomethyl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H5Br2N
  • Molecular Weight : 252.93 g/mol
  • CAS Number : 102295-55-5

The presence of bromine atoms and a cyano group in its structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For example, halogenated pyridine derivatives have shown enhanced activity against resistant strains of bacteria compared to non-halogenated counterparts .
  • Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects on cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation, particularly in lymphoblastic cell lines .
  • Antioxidant Properties : Some derivatives of pyridine compounds have demonstrated antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various dibromomethyl-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition, with notable effectiveness against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 and HeLa. The study reported significant cytotoxicity with IC50 values indicating potent effects at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-BromomethylpyridineOne bromine substituentModerate antimicrobial activity
2-CyanopyridineNo bromine substituentsLow cytotoxicity
3-DibromomethylpyridineTwo bromine substituentsEnhanced cytotoxicity

Q & A

Q. What biological activities are observed in pyridine-2-carbonitrile derivatives, and how might this compound be explored pharmacologically?

  • Answer : Analogous compounds show:
  • Anticancer activity : 6-(4-bromophenyl)-4-aryl-2-oxo-1,2-dihydropyridin-3-carbonitriles inhibit tumor cell lines .
  • Enzyme inhibition : Pyridine-2-carbonitriles like Topiroxostat target xanthine oxidase .
  • Antimicrobial potential : Sulfanylpyridine-2-carbonitriles inhibit Pseudomonas aeruginosa virulence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Dibromomethyl)pyridine-2-carbonitrile
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